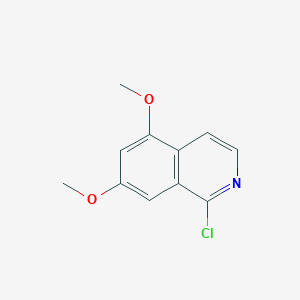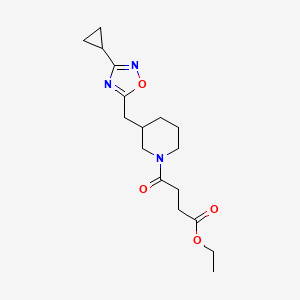
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H23NO3.
Aplicaciones Científicas De Investigación
Cystic Fibrosis Therapy
A study by Yu et al. (2008) focused on the correction of defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The research synthesized and evaluated analogues of N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, demonstrating significant effects on corrector activity. This suggests potential applications in developing therapies for cystic fibrosis, highlighting the importance of structural analogues in medicinal chemistry (Yu et al., 2008).
Organic Synthesis and Lithiation
Research by Smith et al. (2012, 2009) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, leading to high yields of products involving ring substitution. This work demonstrates the compound's utility in organic synthesis, especially in reactions involving lithiation and electrophilic substitution, which are critical for creating complex molecules (Smith et al., 2012); (Smith et al., 2009).
Metabolic Pathway Elucidation
A study by Song et al. (2014) on KRO-105714, a derivative containing a similar methoxyphenyl component, used high-resolution/high-accuracy tandem mass spectroscopy to identify metabolic pathways. This underscores the compound's relevance in pharmacokinetics and drug metabolism studies, aiding in the development of therapeutic agents with anti-atopic dermatitis activity (Song et al., 2014).
Material Science Applications
A study on organogels by Wu et al. (2011) involved perylenetetracarboxylic diimides substituted with methoxy groups, similar in functionality to the query compound. These materials demonstrated potential applications in designing novel organogels with specific optical properties, useful in electronics and photonics (Wu et al., 2011).
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities. This research illustrates the potential of methoxy-substituted compounds in developing new antimicrobial agents, relevant to public health and pharmaceutical development (Helal et al., 2013).
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)15(18)17-11-7-8-12-20-14-10-6-5-9-13(14)19-4/h5-6,9-10H,11-12H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBQRXDYTZDMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2828488.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)

![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)
![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828501.png)
![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2828504.png)


